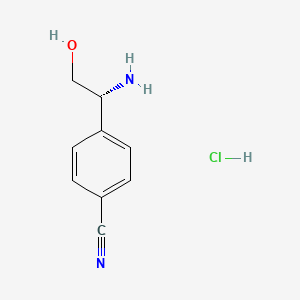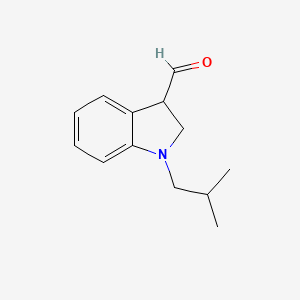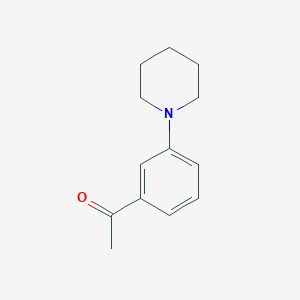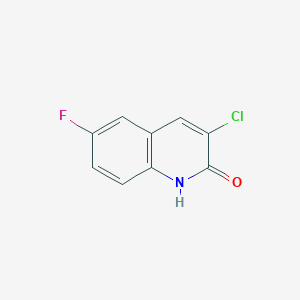
1-(4-Chloro-2,6-dimethylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2,6-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C₁₁H₁₃ClO and a molecular weight of 196.67 g/mol . This compound is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with a propanone group. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Chloro-2,6-dimethylphenyl)propan-1-one can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-chloro-2,6-dimethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
1-(4-Chloro-2,6-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Applications De Recherche Scientifique
1-(4-Chloro-2,6-dimethylphenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-(4-Chloro-2,6-dimethylphenyl)propan-1-one exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-(4-Chloro-2,6-dimethylphenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Chloro-2,6-dimethylphenyl)propan-1-ol: This compound has a hydroxyl group instead of a ketone group, leading to different reactivity and applications.
4’-Chloro-3-(2,6-dimethylphenyl)-2’-fluoropropiophenone:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
107076-10-8 |
|---|---|
Formule moléculaire |
C11H13ClO |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
1-(4-chloro-2,6-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H13ClO/c1-4-10(13)11-7(2)5-9(12)6-8(11)3/h5-6H,4H2,1-3H3 |
Clé InChI |
QLBXMVKFULWLOV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=C(C=C1C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Phenylpyrazolo[1,5-A]pyridine](/img/structure/B11900497.png)

![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)




![3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11900546.png)


